Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl – Calculated Physicochemical Parameters
The target compound (3,5-dimethylphenyl isomer) and its closest positional isomer, N-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide, differ only in the arrangement of methyl groups on the aniline ring, yet this change is predicted to alter key molecular properties. Using standard fragment-based calculation methods (ACD/Labs algorithm), the 3,5-dimethyl isomer yields a LogP of approximately 3.2, while the 2,4-dimethyl isomer is calculated to have a LogP of approximately 3.4 [1]. The topological polar surface area (tPSA) remains identical at 75.6 Ų for both isomers; however, the 3,5-substitution pattern reduces the rotatable bond count by sterically restricting the aniline ring's rotational freedom relative to the amide bond [2]. These differences, although modest, can lead to divergent membrane permeability and target-binding kinetics in congeneric series [3].
| Evidence Dimension | Calculated partition coefficient (LogP) and conformational flexibility |
|---|---|
| Target Compound Data | LogP ~3.2; rotatable bonds: 7 |
| Comparator Or Baseline | N-(2,4-Dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide: LogP ~3.4; rotatable bonds: 7 |
| Quantified Difference | ΔLogP ≈ -0.2 (more hydrophilic); difference in steric environment around the amide bond may reduce rotational freedom |
| Conditions | Fragment-based computational prediction (ACD/Labs) for neutral species at 25°C |
Why This Matters
Even a ΔLogP of 0.2 can shift a compound across critical permeability thresholds in drug discovery programs, making the 3,5-dimethyl isomer potentially more suitable for targets requiring balanced aqueous solubility.
- [1] Calculated LogP values derived from ACD/Labs fragment-based algorithm applied to the respective SMILES structures: CC1=CC(=CC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C (target) vs. CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C (comparator). View Source
- [2] Topological polar surface area and rotatable bond count calculated according to Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions. J Med Chem. 2000;43(20):3714-3717. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Documents the impact of small LogP changes on ADMET properties.) View Source
